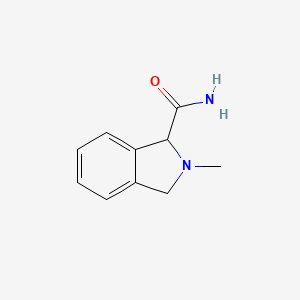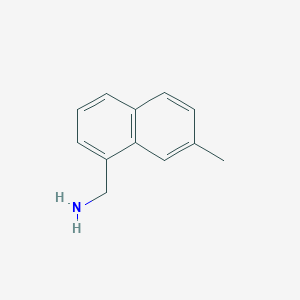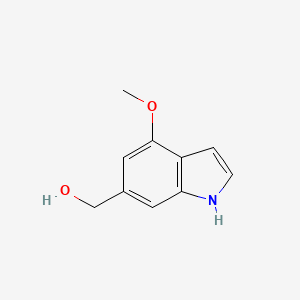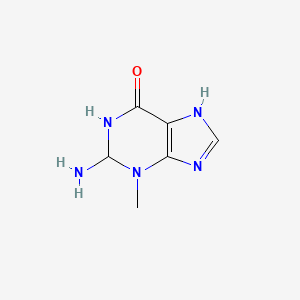
2-Methylisoindoline-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylisoindoline-1-carboxamide is a heterocyclic organic compound that belongs to the family of indole derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylisoindoline-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed Larock indole synthesis, which involves the use of palladium catalysts to form the indole ring system . Another method involves the use of BOP reagent to activate the carbonyl group of indole-2-carboxylic acid, converting it into the carboxamide using corresponding amines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-Methylisoindoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an enzyme inhibitor, particularly against enzymes like HLGP and HIV-1.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Methylisoindoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s carboxamide moiety allows it to form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This inhibition can lead to therapeutic effects, such as the suppression of cancer cell growth or the inhibition of viral replication.
相似化合物的比较
- Indole-2-carboxamide
- Indole-3-carboxamide
- Azaindole derivatives
Comparison: 2-Methylisoindoline-1-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide moiety at the 1-position. This structural feature gives it distinct biological activities compared to other indole derivatives. For example, indole-2-carboxamide derivatives are known for their inhibitory activity against HLGP and HIV-1, while indole-3-carboxamide derivatives have shown activity against other enzymes and proteins .
属性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
2-methyl-1,3-dihydroisoindole-1-carboxamide |
InChI |
InChI=1S/C10H12N2O/c1-12-6-7-4-2-3-5-8(7)9(12)10(11)13/h2-5,9H,6H2,1H3,(H2,11,13) |
InChI 键 |
KSMXGUQXDJJPNF-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2=CC=CC=C2C1C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915420.png)

![[1,2,4]Triazolo[3,4-a]isoquinoline](/img/structure/B11915428.png)



![5H-[1,3]Dioxolo[4,5-f]indol-7-amine](/img/structure/B11915452.png)
![5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915454.png)
![7-Nitropyrido[2,3-b]pyrazine](/img/structure/B11915463.png)



